molecular formula C13H11BF2O3 B1284264 3-Benzyloxy-2,6-difluorophenylboronic acid CAS No. 870718-07-3

3-Benzyloxy-2,6-difluorophenylboronic acid

Cat. No. B1284264
M. Wt: 264.03 g/mol
InChI Key: MUKMMBLTLNKOAC-UHFFFAOYSA-N
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Description

3-Benzyloxy-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of a benzyloxy substituent and two fluorine atoms on the phenyl ring. While the specific compound is not directly discussed in the provided papers, the research on related boronic acid compounds and their derivatives offers insights into the chemical behavior and applications of such molecules.

Synthesis Analysis

The synthesis of related boronic acid compounds often involves multi-step procedures. For instance, 2,6-Diformylphenylboronic acid is synthesized and characterized in both solid state and solution, demonstrating the versatility of boronic acids in forming various substituted benzoxaboroles when reacted with secondary amines . Similarly, the preparation of ortho-functionalized arylboronic acids is achieved through reactions with benzaldehydes, providing access to 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles . These methods could potentially be adapted for the synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by the presence of intermolecular hydrogen bonds and the ability to form stable complexes with various groups. For example, the crystal structure of 2-formylphenylboronic acid reveals the formation of hydrogen-bonded dimers and complexed boroxins . The molecular structure of these compounds can be significantly influenced by substituents, as seen in the case of 3,5-difluorophenylboronic acid, where the effects of boric acid group and halogen substitutions were investigated .

Chemical Reactions Analysis

Boronic acids are known for their diverse reactivity, particularly in the formation of cyclic structures such as benzoxaboroles when reacted with secondary amines . The reactivity can vary depending on the structure of the amines involved. Additionally, boronic acids can form adducts with Lewis acids, as demonstrated by the benzaldehyde/boron trifluoride adduct, which provides insights into the activation of carbonyl compounds for C-C bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be extensively studied using various spectroscopic techniques. For instance, the spectroscopic properties of 3,5-difluorophenylboronic acid were investigated using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, revealing details about the vibrational spectra, electronic properties, and molecular association through hydrogen bonding . These techniques, along with quantum chemical calculations, provide a comprehensive understanding of the properties of boronic acid compounds.

Scientific Research Applications

Methods of Application: It can be used as a building block for the preparation of various compounds.

Results or Outcomes: This compound is used for the preparation of fluorescent probes, enzyme inhibitors, and sensors for detecting metal ions.

Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry

Methods of Application: The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst, an organoboron compound (like 3-Benzyloxy-2,6-difluorophenylboronic acid), and an organic halide .

Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond . This reaction is widely used due to its mild reaction conditions and the stability of the organoboron reagents .

Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application would depend on the exact procedure used to prepare the palladium-based reagent .

Results or Outcomes: The outcome of this application is the creation of a new reagent that can be used in PET imaging .

Synthesis of Substituted Isoindolines

Scientific Field: Organic Chemistry

Methods of Application: This involves a palladium-catalyzed cascade reaction .

Results or Outcomes: The outcome of this reaction is the formation of a new isoindoline compound .

Ruthenium-Catalyzed Hydrogenation

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application would depend on the exact procedure used for the Ruthenium-catalyzed hydrogenation .

Results or Outcomes: The outcome of this application is the creation of a new compound where the double or triple bond has been reduced by the addition of hydrogen .

Safety And Hazards

Safety data sheets advise avoiding dust formation and contact with skin and eyes when handling 3-Benzyloxy-2,6-difluorophenylboronic acid . In case of accidental exposure, it is recommended to move to fresh air, wash off with soap and water, and seek medical attention .

properties

IUPAC Name

(2,6-difluoro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKMMBLTLNKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584504
Record name [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-2,6-difluorophenylboronic acid

CAS RN

870718-07-3
Record name (3-Benzyloxy-2,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)-2,6-difluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A AMInstP - 2008 - core.ac.uk
From a historical point of view, there exist three states of matter, namely'solid','liquid'and'gas'. However, the observations of Friedrich Reinitzer in 18881'2 unveiled an insight into what …
Number of citations: 4 core.ac.uk

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